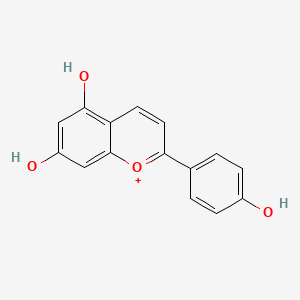

2-(4-Hydroxyphenyl)chromenylium-5,7-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11O4+ |

|---|---|

Molecular Weight |

255.24 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-5,7-diol |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14/h1-8H,(H2-,16,17,18)/p+1 |

InChI Key |

ZKMZBAABQFUXFE-UHFFFAOYSA-O |

SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |

Synonyms |

5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride apigeninidin |

Origin of Product |

United States |

Structural Characteristics and Isomerism of 2 4 Hydroxyphenyl Chromenylium 5,7 Diol

Systematic Nomenclature and Structural Representation

The compound is systematically named 2-(4-hydroxyphenyl)chromenylium-5,7-diol according to IUPAC nomenclature. capes.gov.br It is commonly known by the trivial name Apigeninidin (B191520) . capes.gov.bruu.nl Other synonyms include Gesneridin and 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium, often specified with its chloride salt. capes.gov.bruu.nl Its unique chemical identity is registered under the CAS Number 1151-98-0. capes.gov.brrsc.org

Structurally, apigeninidin is characterized by a core flavylium (B80283) cation, which consists of a 2-phenyl-1-benzopyrylium skeleton. nih.gov This core structure is composed of three rings labeled A, B, and C. It features a benzopyrylium system (A and C rings) with hydroxyl groups at the C5 and C7 positions of the A-ring. A 4-hydroxyphenyl group is attached at the C2 position of the C-ring. capes.gov.brresearchgate.net As a 3-deoxyanthocyanidin, it is distinguished from many other anthocyanidins by the absence of a hydroxyl group at the C3 position. researchgate.net

Tautomerism and pH-Dependent Equilibrium Forms

Like all flavylium-based compounds, this compound exists as a complex mixture of different chemical species in aqueous solution, with the equilibrium between them being highly dependent on pH. uu.nlrsc.org This network of reversible reactions includes acid-base, hydration, and tautomeric equilibria. rsc.orgresearchgate.net

At a very low pH (typically ≤ 1), the compound exists almost exclusively as the red-colored flavylium cation (AH+) . rsc.orgresearchgate.net As the pH increases, the flavylium cation undergoes a series of transformations. The first reactions involve deprotonation to form neutral quinoidal bases (A) , which are typically purple or blue. rsc.orgrsc.orgresearchgate.net Concurrently, the flavylium cation can react with water in a hydration reaction to form a colorless carbinol pseudobase (B) , also referred to as a hemiketal. researchgate.netnih.gov This carbinol form can then undergo tautomerization to open the C-ring, yielding yellowish, colorless chalcones (C) , which can exist as cis and trans isomers. rsc.orgresearchgate.net

A detailed study of apigeninidin identified three potential tautomeric neutral forms and corresponding anionic forms resulting from proton dissociation. rsc.orgrsc.org Further deprotonation occurs at higher pH values. Research has provided evidence for the formation of a dianionic species from the monoanionic forms at a pH close to neutrality, with a determined pK'a value of 8.06. capes.gov.brrsc.orgrsc.org The ability to measure the proton dissociation constants for each potential tautomer allows for the calculation of the relative percentage of each species present in solution at any given pH. rsc.orgrsc.org

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is largely centered on the rotation about the C2–C1′ single bond that connects the B-ring to the chromenylium (B1244687) core. researchgate.net While the benzopyrylium ring system is a large, conjugated π-system that tends towards planarity, steric hindrance between the rings can lead to non-planar conformations. nih.govnih.gov

Theoretical calculations using Density Functional Theory (DFT) have been employed to investigate the planarity of the molecule. researchgate.net While some related flavonoid structures like apigenin (B1666066) have been predicted to be planar, experimental data for apigeninidin tells a different story. researchgate.net X-ray crystallography studies have revealed that apigeninidin adopts a non-planar conformation in the solid state. These studies determined the dihedral angle between the plane of the B-ring and the plane of the chromenylium core to be 4.14°. researchgate.net This deviation from planarity is a critical feature of its three-dimensional structure.

Electronic Structure and Charge Distribution within the Chromenylium Cation

The flavylium cation form of this compound possesses a delocalized positive charge, which is a defining characteristic of its electronic structure. nih.gov This charge is not confined to the oxygen atom in the pyrylium (B1242799) C-ring but is distributed across the conjugated π-electron system. researchgate.net

Computational studies have provided insight into this charge distribution. DFT calculations indicate that the highest positive charge densities are located on carbon atoms C2, C5, C7, C9, and C4′. researchgate.net The presence of the electron-donating hydroxyl groups at positions 5, 7, and 4' plays a crucial role in stabilizing the cation. Furthermore, the pyrylium oxygen atom carries a less negative charge compared to the hydroxyl oxygens, which is consistent with its oxonium character. researchgate.net The resonance contribution from the 4'-hydroxy B-ring leads to significant charge localization on the C4' carbon. researchgate.net

The electronic properties can also be described by frontier molecular orbital (FMO) theory. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's reactivity. The energy of the HOMO relates to the ability of the molecule to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the kinetic stability of the molecule. nih.govmdpi.com For flavonoids, the HOMO is often localized on the B ring and parts of the C ring, indicating these are likely sites for electron donation in chemical reactions. nih.gov

Biosynthesis and Natural Occurrence

Occurrence in Plant Species

Apigeninidin (B191520) is not as widespread in the plant kingdom as common anthocyanidins like cyanidin (B77932) or pelargonidin (B1210327). Its distribution is largely restricted to certain families and species of ferns, mosses, and a few flowering plants. nih.govwikipedia.org

One of the most significant sources of apigeninidin is sorghum (Sorghum bicolor). wikipedia.orgwikipedia.org It is a principal pigment in this major cereal crop, contributing to the coloration of various tissues. wikipedia.org Notably high concentrations of apigeninidin, reaching up to 49 mg/g, have been documented in the leaf sheaths of certain sorghum varieties. wikipedia.org The compound is also found in sorghum grains, leaves, and sheath, often accumulating as part of the plant's defense mechanism. nih.govresearchgate.netmdpi.com Different cultivars of sorghum can exhibit varying levels of apigeninidin and its derivatives, influenced by genetic and environmental factors. mdpi.com

Apigeninidin has also been identified in soybean (Glycine max), an economically important legume. wikipedia.orgfrontiersin.org While the flavonoid profile of soybean is often dominated by isoflavones like genistein (B1671435) and daidzein, the presence of 3-deoxyanthocyanidins such as apigeninidin has been confirmed. wikipedia.orgnih.gov Its accumulation in soybean is linked to defense responses against insect herbivores and pathogens.

Table 1: Documented Occurrence of Apigeninidin in Plant Species

Plant Species Common Name Family Tissues/Organs of Occurrence Reference Sorghum bicolor Sorghum Poaceae Leaf sheath, Grains, Leaves [11, 13, 15, 28] Glycine max Soybean Fabaceae Leaves, Seed Coat [28, 31] Ephedra frustillata Patagonian ephedra Ephedraceae Stems

De Novo Biosynthetic Pathways

The biosynthesis of apigeninidin originates from the general phenylpropanoid pathway, a major route in plant secondary metabolism responsible for producing a wide array of phenolic compounds. ccsenet.orgfrontiersin.orgnih.govThis pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key intermediate that serves as a precursor for various flavonoid classes. researchgate.netmdpi.com The synthesis begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.comIn some plants, including monocots like sorghum, a bypass route exists where L-tyrosine can be directly converted to p-coumaric acid via tyrosine ammonia (B1221849) lyase (TAL). frontiersin.orgresearchgate.netFollowing this, cinnamate (B1238496) 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid, which is then activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA. frontiersin.orgresearchgate.net This central precursor, 4-coumaroyl-CoA, then enters the flavonoid-specific branch of the pathway. The formation of apigeninidin follows the 3-deoxyflavonoid branch, which diverges from the pathway leading to the more common 3-hydroxyanthocyanidins. The key diversion point is the fate of the flavanone (B1672756) intermediate, naringenin (B18129). For apigeninidin synthesis, the action of flavanone 3-hydroxylase (F3H) is either absent or significantly reduced, preventing the formation of dihydroflavonols. nih.govresearchgate.netInstead, the pathway proceeds through the reduction of the flavanone.

Enzymatic Steps and Gene Regulation in Biosynthesis

The synthesis of apigeninidin from 4-coumaroyl-CoA involves a series of specific enzymatic reactions.

Chalcone (B49325) Synthase (CHS): This is the first and a key rate-limiting enzyme in the flavonoid pathway. nih.govwikipedia.orgCHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. frontiersin.orgnih.govmdpi.com

Chalcone Isomerase (CHI): Naringenin chalcone is then rapidly isomerized by CHI to form the flavanone naringenin. researchgate.netfrontiersin.org

Flavanone 4-reductase (FNR): In the 3-deoxyanthocyanidin pathway, naringenin is directly reduced at the C4 position. This reaction is catalyzed by a flavanone 4-reductase (FNR), which is a type of dihydroflavonol 4-reductase (DFR) that can accept flavanones as substrates. researchgate.netfrontiersin.orgThis produces the flavan-4-ol, apiferol. This step is critical and competes with flavanone 3-hydroxylase (F3H), which would otherwise hydroxylate naringenin to form dihydrokaempferol, shunting precursors towards flavonols and 3-hydroxyanthocyanidins. nih.govresearchgate.netThe low or absent activity of F3H in specific tissues or under specific conditions is crucial for apigeninidin biosynthesis. researchgate.net

Dehydration Step: The flavan-4-ol intermediate (apiferol) is subsequently dehydrated to form the unstable flavylium (B80283) cation, apigeninidin. researchgate.netThe exact enzyme responsible for this final step has not been definitively characterized but is thought to be an anthocyanidin synthase (ANS)-like enzyme. researchgate.net The regulation of this pathway is complex and occurs primarily at the transcriptional level. nih.govThe expression of the biosynthetic genes, such as CHS, CHI, and DFR/FNR, is controlled by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govSpecific MYB transcription factors are known to regulate different branches of the flavonoid pathway, and their activation or repression determines whether a plant produces 3-deoxyanthocyanidins or other flavonoid classes.

Elicitation and Induction Mechanisms in Plant Defense Responses

Apigeninidin and other 3-deoxyanthocyanidins function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or environmental stress. nih.govmdpi.comnih.govTheir production is not constitutive but is actively induced when the plant detects a threat.

In sorghum, the synthesis of apigeninidin is a well-documented defense response against fungal pathogens, most notably Colletotrichum sublineolum, the causative agent of anthracnose disease. wikipedia.orgnih.govUpon infection, the plant rapidly upregulates the expression of genes involved in the 3-deoxyanthocyanidin pathway, leading to the accumulation of apigeninidin and related compounds at the site of infection. wikipedia.orgmdpi.comThese compounds are believed to inhibit fungal growth and spread.

The induction process is triggered by elicitors, which are molecules that signal the presence of a pathogen or stress. nih.govThese can be components of the pathogen's cell wall (exogenous elicitors) or molecules released from the plant's own damaged cells (endogenous elicitors). The perception of these elicitors initiates a signal transduction cascade within the plant cell, leading to the activation of defense-related genes, including those for phytoalexin biosynthesis. nih.govSynthetic activators of plant defense, such as benzothiadiazole (BTH), can also prime plants for a more rapid and robust induction of these pathways upon encountering a pathogen. nih.govSimilarly, feeding by insect herbivores like the fall armyworm has been shown to induce the flavonoid pathway in sorghum, suggesting a role for apigeninidin in anti-herbivore defense as well. frontiersin.org

Metabolic Precursors and Downstream Derivatives

The primary metabolic precursors for apigeninidin biosynthesis are derived from both primary and secondary metabolism.

L-Phenylalanine and L-Tyrosine: These aromatic amino acids, produced via the shikimate pathway, are the initial starting points. nih.govresearchgate.net* Malonyl-CoA: This precursor is derived from acetyl-CoA via the action of acetyl-CoA carboxylase and provides the carbon atoms for the A-ring of the flavonoid skeleton.

4-Coumaroyl-CoA: Formed from phenylalanine or tyrosine, this is the direct precursor that enters the flavonoid-specific pathway. researchgate.netmdpi.com* Naringenin: This flavanone is the key intermediate at the branch point between the 3-hydroxy and 3-deoxy flavonoid pathways. researchgate.netfrontiersin.org Once synthesized, apigeninidin can be further modified, most commonly through glycosylation, where sugar moieties are attached to the flavonoid backbone. researchgate.netThis process is catalyzed by glycosyltransferases (GTs). Glycosylation increases the water solubility and stability of the compound and can alter its biological activity and subcellular localization. nih.govWhile apigeninidin often exists in its aglycone (non-glycosylated) form in plants like sorghum, various glucosides can also be formed. researchgate.netbohrium.com

Table 2: Key Compounds in the Apigeninidin Biosynthetic Pathway

Compound Name Class Role in Pathway L-Phenylalanine Amino Acid Primary Precursor 4-Coumaroyl-CoA Phenylpropanoid Key Intermediate/Substrate for CHS Malonyl-CoA Acyl-CoA Substrate for CHS Naringenin Chalcone Chalconoid Product of CHS Naringenin Flavanone Central Intermediate/Branch Point Apiferol Flavan-4-ol Direct Precursor to Apigeninidin Apigeninidin Glucosides 3-Deoxyanthocyanin Downstream Derivatives

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches to the Chromenylium (B1244687) Core

The synthesis of the 2-phenylchromenylium (flavylium) core of Apigeninidin (B191520) can be achieved through several established organic synthesis routes. These methods typically involve the condensation of two key aromatic precursors.

One of the most common and direct methods is the acid-catalyzed condensation of a suitably substituted salicylaldehyde (B1680747) derivative (providing the A-ring) with an acetophenone (B1666503) derivative (providing the B-ring and the C3-C4 atoms of the C-ring). For Apigeninidin, this would involve the reaction of 2,4,6-trihydroxybenzaldehyde (B105460) with 4-hydroxyacetophenone. This reaction, often referred to as a modified Robinson annulation, proceeds through an aldol (B89426) condensation followed by cyclization and dehydration to form the pyrylium (B1242799) ring.

A notable one-step protocol for the synthesis of Apigeninidin has been developed, which involves the direct condensation of unprotected reagents. mdpi.com This approach simplifies the synthetic process by avoiding the need for protecting groups, which are often required to prevent side reactions on the hydroxyl functionalities of the starting materials. mdpi.com

Another classical approach is the reduction of the corresponding flavone (B191248) , apigenin (B1666066). This can be achieved using various reducing agents. The reduction of the carbonyl group at the C4 position of the flavone, followed by dehydration under acidic conditions, leads to the formation of the flavylium (B80283) cation.

Furthermore, the synthesis can be accomplished through the condensation of cinnamaldehyde (B126680) derivatives with phloroglucinol. mdpi.com This method offers an alternative pathway to construct the chromenylium skeleton.

Table 1: Comparison of Total Synthesis Approaches for the Chromenylium Core

| Synthetic Approach | Starting Materials | Key Steps | Advantages | Disadvantages |

| Acid-Catalyzed Condensation | 2,4,6-Trihydroxybenzaldehyde and 4-Hydroxyacetophenone | Aldol condensation, cyclization, dehydration | Direct, one-pot potential | May require optimization to control side reactions |

| Reduction of Flavone | Apigenin | Reduction of C4-carbonyl, dehydration | Utilizes a readily available precursor | May involve multiple steps if the flavone needs to be synthesized first |

| Condensation of Cinnamaldehyde Derivative | A substituted cinnamaldehyde and Phloroglucinol | Condensation and cyclization | Alternative route with different starting materials | Availability of the specific cinnamaldehyde derivative may be a limitation |

Regioselective Hydroxylation Strategies

Introducing additional hydroxyl groups onto the 2-(4-Hydroxyphenyl)chromenylium-5,7-diol core at specific positions requires regioselective hydroxylation strategies. These methods are crucial for synthesizing analogs with altered biological activities or physicochemical properties.

Chemical Hydroxylation: Transition-metal-catalyzed C-H bond oxidation has emerged as a powerful tool for the regioselective hydroxylation of flavonoids. youtube.comcarlroth.com While direct application to the chromenylium core of Apigeninidin is not extensively documented, the principles can be applied. For instance, directing groups can be used to guide the hydroxylation to a specific C-H bond on either the A- or B-ring. The choice of catalyst and reaction conditions is critical to achieve the desired regioselectivity.

Enzymatic Hydroxylation: Biocatalytic methods using cytochrome P450 monooxygenases offer high regioselectivity and stereoselectivity. researchgate.net These enzymes can hydroxylate flavonoid scaffolds at specific positions. For example, flavonoid 3'-hydroxylase (F3'H) is known to introduce a hydroxyl group at the 3' position of the B-ring of various flavonoids. rsc.org While the direct enzymatic hydroxylation of Apigeninidin is a subject for further research, the use of engineered enzymes could provide a green and efficient route to hydroxylated derivatives.

Table 2: Regioselective Hydroxylation Strategies

| Strategy | Reagents/Catalysts | Target Position(s) | Advantages | Challenges |

| Transition-Metal-Catalyzed C-H Oxidation | Pd, Rh, or other transition metal catalysts | Specific C-H bonds on A- and B-rings | High regioselectivity possible with directing groups | Harsh reaction conditions, catalyst cost |

| Enzymatic Hydroxylation | Cytochrome P450 monooxygenases (e.g., F3'H) | Specific positions (e.g., 3'-position of B-ring) | High selectivity, mild reaction conditions | Enzyme availability and stability, substrate specificity |

Derivatization and Analog Synthesis

The hydroxyl groups of this compound provide reactive sites for derivatization, allowing for the synthesis of a wide range of analogs with modified properties.

Glycosylation: The synthesis of glycosides is a common modification for flavonoids. This can be achieved by reacting the aglycone (Apigeninidin) with an activated sugar donor, such as a glycosyl halide or trichloroacetimidate, in the presence of a promoter. The regioselectivity of glycosylation can be controlled by using protecting groups on the hydroxyls that are not intended to be glycosylated. Semisynthesis of apigenin-7-O-β-D-glycosides has been reported from naringin, demonstrating a viable route for flavonoid glycosylation. nih.gov

Alkylation and Acylation: The phenolic hydroxyl groups can be converted to ethers or esters through alkylation or acylation reactions, respectively. These modifications can alter the solubility and lipophilicity of the compound. For instance, O-methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. researchgate.net In the case of flavonoids, this reaction can be used to introduce aminomethyl groups onto the aromatic rings, leading to the formation of novel derivatives with potential biological activities. nih.gov

Table 3: Derivatization and Analog Synthesis of the Chromenylium Core

| Derivatization Method | Reagents | Functional Group Introduced | Potential Effect on Properties |

| Glycosylation | Activated sugar donors (e.g., glycosyl bromides) | Glycosyl group | Increased water solubility, altered bioavailability |

| Alkylation (e.g., Methylation) | Alkyl halides (e.g., methyl iodide) | Alkoxy group | Increased lipophilicity, altered metabolic stability |

| Acylation | Acyl chlorides or anhydrides | Acyl group | Modified solubility and reactivity |

| Mannich Reaction | Formaldehyde and an amine | Aminomethyl group | Introduction of a basic moiety, potential for new biological activities |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance. The goal is to develop more environmentally friendly and sustainable synthetic processes.

Use of Greener Solvents: Traditional organic syntheses often employ hazardous solvents. Research into "green" solvents, such as water, ionic liquids, and supercritical fluids, aims to replace these with more benign alternatives. researchgate.netresearchgate.net For flavonoid synthesis, the use of ethanol, which has a lower boiling point and is less toxic than many other organic solvents, is a step towards a greener process. googleapis.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and higher product purity. capes.gov.brnih.govnih.gov This technology can be applied to the condensation and cyclization steps in the synthesis of the chromenylium core, offering a more energy-efficient and faster alternative to conventional heating methods. researchgate.net

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. This reduces the amount of waste generated from stoichiometric reagents.

Table 4: Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Use of Greener Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids | Reduced environmental impact, improved safety |

| Microwave-Assisted Synthesis | Applying microwave irradiation to accelerate reactions | Faster reaction times, higher yields, energy efficiency |

| Use of Catalysts | Employing reusable and non-toxic catalysts | Reduced waste, improved atom economy |

| One-Pot Reactions | Combining multiple synthetic steps into a single operation | Reduced solvent use, time, and energy consumption |

Optimization of Synthetic Yields and Purity

Achieving high yields and purity is crucial for the practical application of any synthetic compound. The optimization of the synthesis of this compound involves a systematic study of various reaction parameters.

Optimization of Reaction Conditions: Key parameters that can be optimized include temperature, reaction time, catalyst loading, and the stoichiometry of the reactants. researchgate.netgoogle.com For instance, in the acid-catalyzed condensation, the choice of acid and its concentration can significantly impact the yield and the formation of byproducts.

Purification Techniques: After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification methods for flavonoids include:

Column Chromatography: This is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase. Silica gel and Sephadex are common stationary phases used for the purification of flavonoids.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to achieve high levels of purity, especially for small-scale syntheses. carlroth.comcapes.gov.br

Recrystallization: This technique is used to purify solid compounds based on differences in their solubility in a particular solvent or solvent mixture at different temperatures. youtube.com The choice of solvent is critical for successful recrystallization.

Table 5: Optimization and Purification Strategies

| Strategy | Parameters/Methods | Desired Outcome |

| Reaction Optimization | Temperature, time, catalyst concentration, reactant stoichiometry | Maximization of product yield, minimization of byproducts |

| Column Chromatography | Stationary phase (silica, Sephadex), mobile phase composition | Separation of the target compound from impurities |

| Preparative HPLC | Column type, mobile phase, gradient elution | High-purity product |

| Recrystallization | Solvent system, cooling rate | Crystalline product with high purity and improved stability |

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic structure of anthocyanidins like apigeninidin (B191520). The absorption of UV and visible light promotes electrons from a ground state to a higher energy excited state, with the wavelength of maximum absorption (λmax) being highly sensitive to the molecule's chemical environment.

The color and UV-Vis absorption spectrum of apigeninidin are highly dependent on the pH of the solution. As a flavylium (B80283) cation, it is one of several molecular species that exist in a pH-dependent equilibrium. researchgate.net Studies on apigeninidin and its derivatives show that changes in pH lead to structural transformations, resulting in significant spectral shifts. For instance, the absorbance of apigeninidin at 466 nm is a function of pH, with experimental data fitting to a pK'a of 4.1 and indicating a second pK''a around 7. researchgate.net This complex behavior can be modeled as a diprotic acid system, reflecting the multiple protonation/deprotonation sites on the molecule. researchgate.net

Solvatochromism describes the change in a substance's color and spectral properties when dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent. nih.govijcce.ac.ir For compounds like apigeninidin, which possess polar hydroxyl groups, the polarity and hydrogen-bonding capabilities of the solvent can significantly influence the λmax. While specific extensive solvatochromic studies on apigeninidin are not widely documented, the behavior of related flavonoids and dihydroxybenzene derivatives provides a strong model. nih.govmdpi.com These compounds typically exhibit shifts in their absorption bands in response to solvent properties such as dipolarity/polarizability, hydrogen bond donating (HBD) acidity, and hydrogen bond accepting (HBA) basicity. mdpi.comnih.gov

Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key characteristic. For 3-deoxyanthocyanins, this value is often reported as apigeninidin equivalents, with one study noting a molar extinction coefficient (ε) of 38,000 M⁻¹cm⁻¹. researchgate.net The intensity of absorption is directly related to the probability of the corresponding electronic transition. libretexts.org

The prominent absorption bands in the UV-Vis spectrum of apigeninidin are attributed to π→π* electronic transitions within the conjugated chromophore system. mdpi.comlibretexts.org In related flavone (B191248) structures, the main absorption band involves the transition of an electron from the highest occupied molecular orbital (HOMO) or a lower-lying π orbital to the lowest unoccupied molecular orbital (LUMO). mdpi.com These transitions are typically allowed and thus have high molar absorptivity values. libretexts.org The specific energies of these transitions, and thus the observed λmax, are modulated by substituents on the aromatic rings and the surrounding chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.

The complete and unambiguous assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is crucial for confirming the structure of apigeninidin. Research has been published providing the full assignment for apigeninidin chloride. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus. Distinct downfield doublets in the ¹H NMR spectrum are characteristic features of the H-3 and H-4 protons of the 3-deoxyanthocyanin heterocyclic ring. researchgate.net The full ¹³C NMR data has also been reported, offering a complete map of the carbon skeleton. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Apigeninidin Chloride This table presents data compiled from published research. researchgate.net

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity & Coupling Constant (J in Hz) |

|---|---|---|---|

| 2 | 169.1 | - | - |

| 3 | 120.3 | 8.35 | d, J = 9.0 |

| 4 | 151.7 | 8.83 | d, J = 9.0 |

| 5 | 162.7 | - | - |

| 6 | 103.7 | 7.22 | d, J = 2.0 |

| 7 | 165.7 | - | - |

| 8 | 99.6 | 7.10 | d, J = 2.0 |

| 9 (4a) | 157.0 | - | - |

| 10 (8a) | 113.1 | - | - |

| 1' | 121.7 | - | - |

| 2' | 133.5 | 8.23 | d, J = 8.8 |

| 3' | 118.2 | 7.18 | d, J = 8.8 |

| 4' | 163.5 | - | - |

| 5' | 118.2 | 7.18 | d, J = 8.8 |

| 6' | 133.5 | 8.23 | d, J = 8.8 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. slideshare.net Techniques such as COSY, HSQC, and HMBC provide correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J coupling). sdsu.edu It is used to map out spin systems within the molecule, for example, confirming the relationship between H-3 and H-4 on the C-ring and the coupled protons on the B-ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹J coupling). youtube.comsdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds (²J and ³J couplings). researchgate.netyoutube.com It is particularly powerful for connecting different fragments of the molecule, for instance, by showing correlations from protons on the B-ring to carbons on the C-ring, and for assigning quaternary (non-protonated) carbons. The structural assignment of apigeninidin has been confirmed using HMBC techniques. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the exact molecular formula. nih.gov

For apigeninidin, HRMS analysis confirms its identity, with the calculated mass for the molecular ion [M]⁺ (C₁₅H₁₁O₄⁺) being 255.0562, which matches the experimentally found value. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. While detailed fragmentation studies specifically for apigeninidin are less common, the fragmentation of the related flavone, apigenin (B1666066) (which has the molecular formula C₁₅H₁₀O₅), provides insight. researchgate.netresearchgate.net Common fragmentation pathways for flavonoids involve cleavages of the C-ring, leading to characteristic product ions that can be used for structural identification. For example, the fragmentation of apigenin often involves the loss of neutral fragments corresponding to parts of the pyrone ring structure. researchgate.netmassbank.eu

Table 2: Compound Names Mentioned in the Article

| Common Name | Systematic Name |

|---|---|

| Apigeninidin | 2-(4-Hydroxyphenyl)chromenylium-5,7-diol |

| Apigeninidin chloride | 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium chloride |

| Apigenin | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. For this compound, HRMS provides unambiguous confirmation of its molecular formula.

Research involving the analysis of extracts from Sorghum bicolor, a primary natural source of apigeninidin, has utilized HRMS to confirm the identity of the compound. nih.gov In these studies, the analysis was typically conducted using Electrospray Ionization (ESI) in the positive ion mode, as the flavylium core of apigeninidin carries a permanent positive charge. The experimentally measured mass-to-charge ratio ([M]⁺) is compared against the theoretical value calculated for the proposed elemental formula, C₁₅H₁₁O₄⁺. The exceptional accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions.

A study successfully identified apigeninidin by matching the experimental mass to the calculated mass with a high degree of precision, thereby confirming its elemental makeup. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for Apigeninidin

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₁O₄⁺ | nih.gov |

| Calculated m/z ([M]⁺) | 255.0652 | nih.gov |

| Measured m/z ([M]⁺) | 255.0652 | nih.gov |

This interactive table summarizes the key findings from HRMS analysis of Apigeninidin.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. In the case of apigeninidin and other flavonoids, collision-induced dissociation (CID) is commonly employed to induce fragmentation. youtube.com The fragmentation patterns observed are characteristic of the flavonoid backbone and the substitution pattern of hydroxyl groups.

While detailed MS/MS fragmentation studies specifically for the apigeninidin cation are not extensively documented in dedicated publications, the fragmentation pathways can be predicted based on the well-established behavior of the flavonoid skeleton. researchgate.netresearchgate.net The process involves accelerating the precursor ion (the intact apigeninidin cation, m/z 255.1) and colliding it with an inert gas. youtube.com The resulting fragments provide structural information.

Key fragmentation mechanisms for flavonoids include:

Retro-Diels-Alder (RDA) reactions: This is a characteristic fragmentation of the C-ring, leading to cleavage at specific bonds. For apigeninidin, this would result in fragments that inform the substitution pattern of the A and B rings.

Loss of small neutral molecules: Fragments corresponding to the loss of molecules like carbon monoxide (CO) and water (H₂O) are common, particularly from the pyrylium (B1242799) C-ring.

Predicted MS/MS spectra for apigeninidin suggest the formation of several key fragment ions that can be used for its identification in complex mixtures. foodb.ca The analysis of related compounds like apigenin (the corresponding flavone) shows characteristic cleavages of the C-ring, producing significant product ions that help identify the core structure. researchgate.net

Table 2: Predicted Fragmentation Data for Apigeninidin (Positive Ion Mode)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 255.1 | 227.1 | CO (28 Da) | Loss of carbon monoxide |

| 255.1 | 199.1 | 2xCO (56 Da) | Sequential loss of two CO molecules |

| 255.1 | 153.0 | C₇H₄O (120 Da) | Retro-Diels-Alder type cleavage |

This interactive table outlines the expected fragmentation pathways for Apigeninidin based on general flavonoid fragmentation rules and predicted spectra. foodb.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) Spectroscopy: IR spectra for flavonoids are characterized by several key absorption bands. Although a spectrum specifically for the apigeninidin cation is not readily available, data from the closely related flavone, apigenin, provides significant insight. researchgate.netchemicalbook.comresearchgate.net The principal vibrational modes are associated with the hydroxyl (O-H), carbonyl (C=O, in the case of apigenin), carbon-carbon double (C=C), and carbon-oxygen (C-O) bonds.

For apigeninidin, the IR spectrum is expected to show:

A broad band in the 3600-3200 cm⁻¹ region, corresponding to O-H stretching vibrations of the phenolic hydroxyl groups.

Strong bands between 1650 and 1450 cm⁻¹, attributed to C=C stretching vibrations within the aromatic rings and the chromenylium (B1244687) system.

Bands in the 1300-1000 cm⁻¹ range, arising from C-O stretching and O-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the skeletal vibrations of aromatic systems. Studies on apigenin have provided detailed assignments of its Raman bands, often aided by Density Functional Theory (DFT) calculations. researchgate.netscilit.com The most intense bands in the Raman spectrum of apigenin are associated with the stretching and deformation of the C=C and C=O bonds of the pyrone ring. researchgate.net

For apigeninidin, the Raman spectrum would similarly be dominated by vibrations of the fused ring system. Key expected bands include:

Aromatic ring stretching modes around 1610 cm⁻¹.

Vibrations involving the C=C bonds of the pyrylium ring.

In-plane bending and deformation modes of the rings at lower wavenumbers.

Resonance Raman spectroscopy, using an excitation wavelength that matches an electronic transition of the molecule, could be employed to selectively enhance the vibrations of the chromophore, providing detailed information about the structure of the colored cation. mdpi.com

Table 3: Characteristic Vibrational Frequencies for the Apigenin(idin) Skeleton

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (phenolic) | 3600-3200 | IR |

| Aromatic C=C Stretch | 1650-1450 | IR, Raman |

| C-O Stretch | 1300-1000 | IR |

This interactive table summarizes the key vibrational modes expected for the Apigeninidin structure, inferred from data on related flavonoids. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. The high reactivity and potential instability of flavylium salts in crystalline form can make growing suitable single crystals challenging.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules.

The molecular structure of this compound itself is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, in an achiral solvent, it will not produce a CD signal.

CD spectroscopy would only become relevant for this compound if it were to interact with a chiral entity, such as a protein, a nucleic acid, or a chiral host molecule (e.g., cyclodextrins). In such a scenario, an "induced CD" spectrum might be observed, providing information about the binding mode and the chiral environment experienced by the apigeninidin chromophore. Without such chiral interactions, CD spectroscopy is not an applicable technique for the structural elucidation of apigeninidin itself.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy encompasses a range of pump-probe techniques that monitor the evolution of a molecule's excited states on timescales from femtoseconds to milliseconds. These methods are crucial for understanding the photophysical and photochemical processes that occur after a molecule absorbs light. youtube.com

For a chromophore like apigeninidin, which absorbs light in the visible region, time-resolved spectroscopy can elucidate the pathways and lifetimes of its electronic excited states. wsu.edu Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). Time-resolved techniques can track the subsequent decay processes, which may include:

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity (e.g., S₁ → T₁, a triplet state).

Fluorescence: Radiative decay from S₁ to S₀.

Excited-State Structural Changes: Isomerization or proton transfer reactions that may occur in the excited state.

While specific studies detailing the complete excited-state dynamics of apigeninidin are sparse, the photophysics of similar flavonoid and organic dye systems have been extensively studied. wustl.edu Such experiments would provide critical data on the quantum yields of fluorescence and triplet formation, and the lifetimes of the excited states, which are fundamental to understanding its stability, color, and potential photochemical reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like apigeninidin (B191520). DFT methods are used to calculate various molecular descriptors that help in understanding the molecule's stability and chemical behavior.

Detailed studies on related flavonoids, such as apigenin (B1666066), provide a framework for understanding the electronic properties of apigeninidin. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy suggests a greater tendency to donate electrons, indicating potential antioxidant activity, while a lower LUMO energy points to a propensity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For apigenin, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have determined its HOMO energy to be -6.3463 eV and the LUMO energy, with a resulting energy gap of 4.2851 eV. nih.gov These values serve as a reference for predicting the reactivity of apigeninidin. The distribution of these frontier orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks.

Furthermore, a study on apigeninidin chloride has shown that it induces the production of high levels of reactive oxygen species (ROS) and mitochondria superoxide (B77818) (MitoSOX) in Toxoplasma gondii tachyzoites. nih.gov This finding points towards the compound's inherent electronic properties that facilitate redox reactions, a characteristic that can be modeled using quantum chemical calculations to identify the specific atoms or functional groups involved in this reactivity. nih.gov

Table 1: Calculated Electronic Properties of Apigenin (Reference for Apigeninidin)

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.3463 | Electron-donating ability |

| LUMO Energy | -2.0612 (calculated from gap) | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.2851 | Chemical reactivity and stability |

| Electronegativity (χ) | 4.2038 | Tendency to attract electrons |

| Electrophilicity Index (ω) | 4.1240 | Propensity to act as an electrophile |

Data sourced from a study on apigenin, providing a comparative basis for apigeninidin. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the conformational flexibility of apigeninidin and the influence of its environment, such as solvent molecules.

MD simulations on related flavonoids and anthocyanidins reveal how these molecules behave in a biological system. mdpi.comresearchgate.netnih.gov For instance, simulations show that the stability of a ligand-protein complex can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.comresearchgate.net A stable RMSD value over the simulation period suggests that the ligand has found a stable binding pose within the protein's active site. researchgate.net RMSF analysis helps to identify the flexibility of different parts of the molecule and the protein, with higher values indicating greater movement. mdpi.com

A study on five common anthocyanidins, the class to which apigeninidin belongs, used microsecond MD simulations to investigate their interaction with Aβ protofibrils. nih.gov The study found that the disruptive capacity of these molecules is influenced by a combination of hydrogen bonding, hydrophobic interactions, and aromatic stacking, all of which are dependent on the molecule's conformation and the surrounding solvent. nih.gov Such simulations can reveal how water molecules mediate interactions between the ligand and a protein, which is crucial for understanding the binding mechanism in an aqueous biological environment.

Table 2: Key Parameters from Molecular Dynamics Simulations of Flavonoid-Protein Complexes

| Parameter | Typical Value Range (for stable complex) | Information Provided |

|---|---|---|

| RMSD of Ligand | < 0.3 nm | Stability of the ligand's binding pose |

| RMSF of Protein Residues | Varies; peaks indicate flexible regions | Mobility and stability of different parts of the protein |

| Radius of Gyration (Rg) | Stable around a mean value | Compactness and stability of the complex |

| Hydrogen Bonds | Number and duration | Specific polar interactions stabilizing the complex |

Values are illustrative based on studies of related flavonoids like apigenin. mdpi.comresearchgate.net

Molecular Docking Simulations for Interaction Mechanism Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.comnih.gov It is widely used to predict the interaction mechanism between a ligand like apigeninidin and a protein target.

Docking studies on the related flavonoid apigenin have demonstrated its ability to bind to various protein targets with significant affinity. mdpi.comnih.gov These studies calculate a binding energy (or docking score), with more negative values indicating a stronger, more favorable interaction. nih.gov For example, apigenin has shown binding energies of -6.9 kcal/mol with the tumor suppressor protein TP-53 and -7.1 kcal/mol with a malaria-associated calcium transport protein. mdpi.comnih.gov

The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between apigeninidin and the amino acid residues in the protein's binding pocket. This information is critical for predicting the mechanism of action. For instance, docking studies on apigenin identified key interactions with residues like Ser602, Ser363, and Ser508 in the Keap1-Nrf2 complex. mdpi.com Similar studies would be essential to map the interaction landscape of apigeninidin with its biological targets.

Table 3: Example of Molecular Docking Results for Apigenin with Various Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| TP-53 | -6.9 | Not specified |

| pRb | -6.9 | Not specified |

| Malaria Calcium Transport Protein | -7.1 | Not specified |

| Keap1-Nrf2 Complex | -6.24 | Ser602, Ser363, Ser508, Ser555 |

Data sourced from various studies on apigenin. mdpi.commdpi.comnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict spectroscopic parameters, such as UV-Vis absorption spectra, which can then be validated against experimental data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensity of peaks in a UV-Vis spectrum.

Machine learning models trained on large databases of theoretical or experimental spectra are also emerging as powerful tools for rapid and accurate prediction of spectroscopic features. nih.govnih.gov These models can predict properties like the position of the first absorption peak with high accuracy. nih.gov For a molecule like apigeninidin, predicting its spectroscopic parameters computationally allows for a deeper understanding of its electronic transitions and can aid in its identification and characterization in complex mixtures. The validation of these predicted spectra with experimentally measured spectra provides confidence in the computational models used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. asianpubs.orgmdpi.com By developing a QSAR model, it is possible to predict the activity of new compounds and gain insights into the structural features that are crucial for their biological function.

For flavonoids, QSAR studies have been successfully employed to understand their antioxidant and enzyme inhibitory activities. asianpubs.orgmdpi.com A QSAR model is typically built using a set of molecular descriptors, which can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or hydrophobic (e.g., LogP). asianpubs.org

A QSAR study on apigenin derivatives as antioxidants developed a model that correlated their IC50 values with descriptors such as HOMO and LUMO energies, hydration energy, Log P, dipole moment, and atomic charges on specific carbon atoms. asianpubs.org The resulting equation highlighted the importance of electronic and hydrophobic properties for the antioxidant activity of these flavonoids. asianpubs.org A similar approach for apigeninidin and its derivatives could provide valuable mechanistic insights into its mode of action and guide the design of more potent analogues.

The general form of a multilinear regression QSAR equation is: Activity = c0 + (c1 * D1) + (c2 * D2) + ... + (cn * Dn) where 'Activity' is the biological activity (e.g., -log IC50), 'D' represents the molecular descriptors, and 'c' are the regression coefficients. asianpubs.org

Reactivity and Reaction Mechanisms

pH-Dependent Hydration and Proton Transfer Equilibria

The chemical structure and stability of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol are highly dependent on the pH of its environment. Like other anthocyanidins, it exists in a state of equilibrium between several molecular forms. These transformations, driven by pH changes, involve hydration and proton transfer reactions that significantly alter the molecule's color and solubility.

At a very low pH (e.g., 1.8-3.0), the compound predominantly exists as the red-colored flavylium (B80283) cation, its most stable form. jobelyn.com.ngnih.gov In this state, the aromatic pyrylium (B1242799) ring is fully conjugated. As the pH increases into the moderately acidic range (pH 3-5), the flavylium cation undergoes a hydration reaction. A water molecule attacks the C-2 or C-4 position of the pyrylium ring, leading to the formation of a colorless carbinol pseudobase. researchgate.net This equilibrium shifts away from the colored flavylium cation, causing a loss of color, a phenomenon known as bleaching. jobelyn.com.ng

Further increases in pH can lead to ring-opening of the carbinol pseudobase, forming a yellow-colored chalcone (B49325). researchgate.net Around pH 5, apigeninidin (B191520) has been observed to be poorly soluble and may precipitate from aqueous solutions. researchgate.net However, in the alkaline range (pH 6-10), it becomes soluble and stable again, exhibiting increased color density. researchgate.net This suggests the formation of anionic quinonoidal bases through deprotonation of the hydroxyl groups, which are typically blue or violet. These complex, pH-dependent equilibria are crucial to the compound's function as a natural colorant. wikipedia.org

Table 1: pH-Dependent Properties of this compound

| pH Range | Predominant Species | Color | Solubility & Stability | Reference |

| 1.8 - 3.0 | Flavylium Cation | Red | Stable | jobelyn.com.ngnih.gov |

| ~5.0 | Carbinol Pseudobase | Colorless | Insoluble / Prone to Precipitation | researchgate.net |

| 6.0 - 10.0 | Quinonoidal Bases | Increased Color Density | Soluble and Stable | researchgate.net |

Redox Chemistry and Electron Transfer Pathways

The redox behavior of this compound is central to its antioxidant properties. The molecule's ability to participate in electron transfer reactions is primarily attributed to the phenolic hydroxyl groups on its A and B rings. These groups can donate a hydrogen atom or an electron to an oxidizing species, thereby neutralizing it.

The reduction potential of a flavonoid is a key determinant of its antioxidant activity, with lower reduction potentials indicating a greater capacity for electron donation. While specific electrochemical data for apigeninidin is not extensively detailed in the available literature, its demonstrated ability to scavenge free radicals indicates a favorable redox potential for acting as a reducing agent. The mechanism of electron transfer can occur through several pathways, including:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom (a proton and an electron) from a hydroxyl group to a radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first donates an electron to the radical, forming a radical cation, which then deprotonates to form a stable radical and a proton.

Upon donating an electron or hydrogen atom, the apigeninidin molecule is converted into a resonance-stabilized phenoxyl radical, which is significantly less reactive than the initial radical species it neutralized. This stability prevents the propagation of radical chain reactions.

Interaction with Metal Ions and Chelation Mechanisms

This compound possesses the structural motifs necessary for chelating metal ions. Metal chelation is a significant aspect of its chemical reactivity and contributes to its antioxidant effect by sequestering pro-oxidant metal ions like iron (Fe³⁺) and copper (Cu²⁺). nih.govmdpi.com These metals can otherwise participate in the Fenton reaction, which generates highly reactive hydroxyl radicals.

The primary mechanism of chelation involves the formation of coordinate bonds between the metal ion and electron-donating groups on the flavonoid structure, forming a stable ring-like complex. mdpi.com For apigeninidin, the most likely chelation sites are the hydroxyl groups on the A-ring. The 5-hydroxy and 7-hydroxy groups provide a potential binding site for metal ions.

The chelation process deactivates the catalytic activity of the metal ion, preventing it from cycling between its oxidized and reduced states and thereby inhibiting the production of reactive oxygen species. mdpi.com Studies on related flavonoids have shown that the formation of these metal-flavonoid complexes can be detected by changes in UV-visible absorption spectra. researchgate.net While anthocyanins with catechol (ortho-dihydroxy) groups on the B-ring are particularly potent chelators, the hydroxyl configuration on the A-ring of apigeninidin still allows for significant interaction with metal ions. mdpi.comresearchgate.net

Table 2: Potential Metal Chelation Sites on this compound

| Ring | Functional Groups | Chelation Potential |

| A-Ring | 5-OH and 7-OH groups | Provides a potential bidentate chelation site. |

| B-Ring | 4'-OH group | Can participate in complexation but is less favored than ortho-dihydroxy sites. |

Photochemical Stability and Light-Induced Transformations

A distinguishing feature of this compound and other 3-deoxyanthocyanidins is their enhanced stability compared to common anthocyanins. jobelyn.com.ngresearchgate.net This stability extends to their resistance to photochemical degradation. Research has shown that, under certain storage conditions, photodegradation of apigeninidin was not observed. researchgate.net

The increased stability is attributed to the absence of the hydroxyl group at the C-3 position of the C-ring. researchgate.net In traditional anthocyanins, this C-3 hydroxyl group is a site of potential instability, making the molecule more susceptible to degradation by light, heat, and pH changes. By lacking this functional group, apigeninidin maintains its structural integrity and color for longer periods under light exposure.

In addition to stability, 3-deoxyanthocyanidins can undergo light-induced transformations. They are described as photochromic compounds, meaning they can undergo a reversible change in color upon exposure to light, particularly UV light. nih.gov This property is linked to reversible photochemical reactions that alter the electronic state and absorption spectrum of the molecule.

Reactions with Reactive Oxygen and Nitrogen Species (ROS/RNS)

This compound exhibits a dual role in its interaction with reactive oxygen and nitrogen species (ROS/RNS). It is widely recognized for its antioxidant activity, acting as a scavenger of harmful free radicals. However, under specific biological conditions, it can also exhibit pro-oxidant behavior.

As an antioxidant, apigeninidin effectively neutralizes a range of radicals. Extracts rich in apigeninidin have demonstrated potent scavenging activity against the hydroxyl radical (•OH), the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). The mechanism involves the donation of hydrogen atoms or electrons from its phenolic hydroxyl groups, converting the highly reactive radicals into more stable, non-toxic molecules.

Conversely, in certain biological contexts, apigeninidin has been shown to induce the production of ROS. For instance, it can trigger the generation of intracellular ROS and mitochondrial superoxide (B77818) in some cell types, which can lead to cellular stress and apoptosis. nih.gov This pro-oxidant effect is concentration-dependent and relies on the specific cellular environment, including the presence of metal ions and the local redox potential.

Table 3: Reactivity of this compound with ROS/RNS

| Species | Type of Interaction | Outcome |

| Hydroxyl Radical (•OH) | Scavenging (Antioxidant) | Neutralization of the radical. |

| DPPH Radical | Scavenging (Antioxidant) | Reduction of the radical. |

| ABTS•⁺ | Scavenging (Antioxidant) | Reduction of the radical cation. |

| Intracellular ROS | Induction (Pro-oxidant) | Increased production of ROS within certain cells. nih.gov |

Enzymatic Transformations and Biotransformation Pathways

In biological systems, this compound can undergo various enzymatic transformations. These biotransformation pathways modify its structure, which can alter its bioavailability, stability, and biological activity.

One of the primary enzymatic reactions is glycosylation, the attachment of a sugar moiety to the molecule. Glucosyltransferase (GT) enzymes can convert apigeninidin into its corresponding glycosides (3-deoxyanthocyanins). researchgate.net While many anthocyanidins exist predominantly as glycosides in nature, 3-deoxyanthocyanidins like apigeninidin are often found in their aglycone form. researchgate.net

Microbial activity can also lead to the biotransformation of apigeninidin. During fermentation processes involving microorganisms such as Pichia kudriavzevii and Lactobacillus fermentum, significant degradation of apigeninidin has been observed. nih.gov This suggests that microbial enzymes are capable of breaking down the flavonoid structure. Other potential biotransformations, inferred from studies on related flavonoids, could include hydroxylation or methylation of the aromatic rings by various microorganisms. earticle.net The biosynthesis of apigeninidin itself is a multi-step enzymatic pathway in plants, involving enzymes such as flavonoid 3'-hydroxylase. wikipedia.org

Kinetic and Thermodynamic Studies of Chemical Reactions

Kinetic and thermodynamic studies provide quantitative insights into the rates and energy changes associated with the reactions of this compound.

Studies on its thermal degradation have shown that the rate is highly dependent on pH. For example, at 65°C, the degradation rate of apigeninidin was found to be four times lower at pH 9.03 than at pH 6.08. researchgate.net Thermodynamic analysis indicates that its degradation during storage at room temperature is an endothermic process, meaning it requires an input of energy to proceed. researchgate.net

The kinetics of its reaction with sulfites, a common food additive, have also been characterized. The reaction leads to rapid bleaching within 30 minutes due to the formation of a colorless sulfonate adduct at the C-4 position. jobelyn.com.ngnih.gov This initial rapid phase is followed by a much slower process where the original color is partially or fully regained over a period of 14-21 days, as the equilibrium shifts back toward the flavylium cation, particularly at low pH. jobelyn.com.ngnih.gov

Kinetic studies of the antioxidant reactions of flavonoids with stable radicals like DPPH often follow a mixed second-order rate law. These reactions can be analyzed under pseudo-first-order conditions to determine rate constants, which correlate with the antioxidant capacity of the molecule.

Table 4: Summary of Kinetic and Thermodynamic Findings

| Reaction | Parameter | Observation | Reference |

| Thermal Degradation | Kinetics | Rate is pH-dependent; slower at pH 9.03 than at 6.08. | researchgate.net |

| Thermal Degradation | Thermodynamics | Endothermic process at room temperature. | researchgate.net |

| Reaction with Sulfites | Kinetics | Rapid initial bleaching (<30 min), followed by slow color recovery (14-21 days). | jobelyn.com.ngnih.gov |

| Reaction with Radicals | Kinetics | Follows mixed second-order rate law. |

Structure Activity Relationship Sar Studies and Molecular Determinants of Function

Influence of Hydroxyl Group Positions on Reactivity and Molecular Interactions

The antioxidant activity and interaction potential of flavonoids like Apigeninidin (B191520) are profoundly influenced by the number and position of their hydroxyl (-OH) groups. nih.govresearchgate.net These functional groups are the primary sites for radical scavenging and for forming hydrogen bonds with biological macromolecules. ajpbp.com

The structure of Apigeninidin features a meta-5,7-dihydroxy arrangement on the A-ring and a single hydroxyl group at the 4'-position of the B-ring. The 5,7-dihydroxy pattern on the A-ring is a known contributor to significant antioxidant activity in flavonoids. nih.gov The hydroxyl group at position 5, in particular, has been noted to positively affect the ability of related flavonoids to inhibit certain transporters. researchgate.net The antioxidant mechanism of polyphenols is closely tied to the number of available hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. nih.govnih.gov The aromatic nature of the phenolic rings allows the resulting radical to be stabilized through resonance. nih.gov

Role of the Phenyl Substituent at C-2 on Structural Stability and Bioactivity

The planarity and electronic properties endowed by the C-2 phenyl ring influence how the molecule interacts with biological targets. In the broader class of flavonoids, the double bond between C-2 and C-3, in conjunction with the C-2 phenyl group, is associated with certain anti-cancer activities. researchgate.net The orientation of the B-ring in relation to the rest of the molecule can affect its ability to fit into the active sites of enzymes or bind to receptors. While Apigeninidin itself is a flavylium (B80283) cation, its structural analogue, the flavone (B191248) apigenin (B1666066), demonstrates how modifications to the C-ring and the C-2 phenyl group's hydroxylation pattern dictate biological effects. mdpi.comnih.gov The 4'-hydroxyl group on this phenyl ring is particularly important for the antioxidant activity of many flavonoids. nih.gov

Effects of Chromenylium (B1244687) Ring Modifications on Functional Properties

The chromenylium (or benzopyrylium) ring system is the core scaffold of Apigeninidin and is central to its chemical properties. Modifications to this ring structure can have profound effects on the molecule's stability and function.

A defining feature of Apigeninidin is the absence of a hydroxyl group at the C-3 position of the chromenylium ring. mdpi.com This makes it a 3-deoxyanthocyanidin. This structural modification is significant because it confers greater chemical stability compared to common anthocyanidins (like pelargonidin (B1210327) and cyanidin), which possess a C-3 hydroxyl group. mdpi.comnih.gov This enhanced stability is a notable advantage, making 3-deoxyanthocyanidins more resistant to degradation under various conditions. nih.govresearchgate.net

Other modifications, such as the methoxylation of the hydroxyl groups on the chromenylium ring system, also alter the compound's properties. For example, a study on the stability of Apigeninidin and its methoxylated derivatives in the presence of sulfites found that Apigeninidin was more resistant to bleaching than its 5-mono- and 5,7-dimethoxy derivatives. nih.gov This indicates that the free hydroxyl groups on the A-ring contribute to its stability in certain chemical environments. The flavylium cation structure of the chromenylium ring is also subject to pH-dependent transformations, which affects the color and stability of the compound. nih.govresearchgate.net

Comparison with Related Anthocyanidins and Flavonoids

Comparing Apigeninidin to structurally similar compounds highlights the significance of its unique features. Key comparators include other 3-deoxyanthocyanidins, common anthocyanidins, and the corresponding flavone, apigenin.

Versus Luteolinidin: Luteolinidin is another 3-deoxyanthocyanidin often found alongside Apigeninidin in sources like sorghum. mdpi.comresearchgate.net The only structural difference is that Luteolinidin possesses a second hydroxyl group on the B-ring at the 3' position, creating a catechol group. This catechol structure is known to be a potent antioxidant feature in flavonoids. nih.gov

Versus Common Anthocyanidins (Pelargonidin and Cyanidin): The most significant difference between Apigeninidin and common anthocyanidins like Pelargonidin and Cyanidin (B77932) is the lack of the C-3 hydroxyl group. mdpi.comresearchgate.net Pelargonidin has the same hydroxylation pattern as Apigeninidin (4', 5, 7) but includes the C-3 hydroxyl. researchgate.net Cyanidin is structurally equivalent to Luteolinidin but with the addition of the C-3 hydroxyl group. The absence of this C-3 hydroxyl group makes Apigeninidin and other 3-deoxyanthocyanidins chemically more stable. nih.gov

Versus Apigenin: Apigenin is the flavone counterpart to Apigeninidin. mdpi.com It shares the same A and B ring hydroxylation pattern (4', 5, 7) but has a C-4 keto group and a double bond between C-2 and C-3, rather than the positively charged flavylium cation system of the chromenylium ring. mdpi.comnih.gov This fundamental difference in the C-ring structure results in vastly different chemical properties, including color, solubility, and reactivity. While both are recognized for their biological activities, their mechanisms and potency can differ due to these structural distinctions. nih.govchapman.edu

Biological Activities and Molecular Mechanisms

Enzymatic Inhibition/Activation Mechanisms (e.g., fungal enzymes)

Apigeninidin (B191520) has been identified as a modulator of key enzymes involved in inflammatory processes. Research has particularly highlighted its inhibitory action against cyclooxygenase-2 (COX-2), an enzyme pivotal to the synthesis of pro-inflammatory prostaglandins.

An ethanolic fraction from Sorghum bicolor leaves, containing both apigeninidin adducts and the related flavonoid apigenin (B1666066), demonstrated a notable inhibitory effect on COX-2 signaling. jobelyn.com.ng This fraction showed higher selectivity for inhibiting COX-2 over its isoform, COX-1. jobelyn.com.ng This selective inhibition is significant as COX-1 is a constitutive enzyme involved in homeostatic functions, while COX-2 is inducible and primarily associated with inflammation. The mechanism involves the suppression of COX-2 secretion, which in turn leads to a reduction in the production of prostaglandin (B15479496) E2 (PG-E2). jobelyn.com.ng Studies on apigeninidin-rich extracts further corroborate that the compound targets inflammation through the blockade of COX-2. nih.gov

While direct enzymatic targets in fungi for apigeninidin are not extensively detailed, the broader class of flavonoids is known to exert antifungal effects by targeting essential fungal enzymes. For instance, some antifungal agents disrupt the fungal cell wall by inhibiting enzymes like β-(1,3)-glucan synthase. mdpi.com Other potential targets include tRNA ligases, which are crucial for repairing RNA breaks in fungal cells. nih.gov

Table 1: Enzymatic Inhibition by Apigeninidin and Related Compounds

| Compound/Extract | Enzyme | Effect | Finding | Source(s) |

| Apigeninidin-rich extract | Cyclooxygenase-2 (COX-2) | Inhibition | Targets inflammation through COX-2 blockade. | nih.gov |

| Sorghum bicolor leaf fraction (contains Apigeninidin) | Cyclooxygenase-2 (COX-2) | Selective Inhibition | Shows higher selectivity for COX-2 over COX-1, reducing PG-E2 production. | jobelyn.com.ng |

| Apigenin | Collagenase | Inhibition | Inhibited collagenase activity, relevant in rheumatoid arthritis models. | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., NF-κB inhibition)

Apigeninidin and its related flavonoids are potent modulators of critical cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses.

Apigeninidin-rich extracts have been shown to inhibit inflammatory responses mediated by NF-κB. nih.gov The closely related compound apigenin provides a more detailed mechanistic model, where it blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. nih.govnih.gov This is achieved by inhibiting the activity of the IκB kinase (IKK) complex, which prevents the release and nuclear translocation of NF-κB, thereby suppressing the transcription of its target inflammatory genes. nih.gov

Beyond NF-κB, apigeninidin-rich extracts also downregulate the expression of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3), another key pathway involved in cell growth and apoptosis. nih.gov The broader family of flavonoids, exemplified by apigenin, interacts with a wide array of signaling cascades, including the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways, often by inhibiting the phosphorylation of key kinases within these cascades. nih.govresearchgate.net

Table 2: Modulation of Cellular Signaling Pathways

| Compound/Extract | Pathway | Molecular Effect | Downstream Consequence | Source(s) |

| Apigeninidin-rich extract | NF-κB | Inhibition | Suppression of inflammatory responses. | nih.gov |

| Apigeninidin-rich extract | STAT3 | Downregulation of p-STAT3 | Modulation of cell growth and apoptosis. | nih.gov |

| Apigenin | NF-κB | Inhibition of IKK activation, preventing IκBα degradation. | Suppression of NF-κB activation and nuclear translocation. | nih.gov |

| Apigenin | PI3K/Akt/mTOR | Blocks PI3K activity, preventing Akt phosphorylation. | Inhibition of cell growth, proliferation, and survival signals. | nih.govmdpi.com |

| Apigenin | JAK/STAT | Inhibition of JAK/SRC phosphorylation. | Prevents STAT3 activation and translocation to the nucleus. | nih.gov |

Antioxidant Mechanisms: Radical Scavenging and Metal Chelation

The polyphenolic structure of apigeninidin confers significant antioxidant properties, allowing it to neutralize harmful free radicals through multiple mechanisms. nih.gov The primary mechanisms for flavonoids include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov

The antioxidant capacity of a 3-deoxyanthocyanidin, identified as apigeninidin from soybean, has been documented. wikipedia.org The antioxidant activity of flavonoids is closely linked to their structure, particularly the number and position of hydroxyl (-OH) groups. For 4',5,7-trihydroxyflavonoids like apigenin, the C4'-OH group on the B-ring is identified as having the strongest activity for hydrogen atom donation to scavenge radicals. researchgate.net

In addition to direct radical scavenging, some flavonoids can chelate metal ions. Metal ions like iron (Fe²⁺) can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. By binding to these metal ions, flavonoids can prevent them from catalyzing oxidative reactions. For example, studies on apigenin have shown that forming a complex with magnesium (Mg(II)) can enhance its radical scavenging activity against the DPPH radical compared to the free flavonoid. ejmoams.com

Table 3: Antioxidant Mechanisms of Apigeninidin and Related Flavonoids

| Mechanism | Description | Key Structural Feature | Source(s) |

| Hydrogen Atom Transfer (HAT) | The flavonoid donates a hydrogen atom from a hydroxyl group to a free radical, neutralizing it. | Phenolic hydroxyl (-OH) groups, especially the C4'-OH. | nih.govresearchgate.net |

| Metal Chelation | The flavonoid binds to pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing the formation of free radicals. | Coordination with -OH and C=O groups. | ejmoams.com |

| Radical Adduct Formation | The flavonoid radical can react with another radical to form a stable, non-radical adduct. | Aromatic ring system. | researchgate.net |

Anti-inflammatory Mechanisms: Mediator Modulation

The anti-inflammatory effects of apigeninidin are executed through the modulation of various inflammatory mediators, a process intrinsically linked to its influence on enzymatic activity and signaling pathways.

A primary mechanism is the inhibition of the COX-2 enzyme, which significantly reduces the synthesis of prostaglandin E2 (PGE2), a key mediator of pain and swelling in inflammation. jobelyn.com.ngnih.gov Furthermore, apigeninidin-rich extracts have been observed to decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) while lowering levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the liver and kidney of rats. nih.gov